molecular formula C15H11ClN2O2 B3403828 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1177806-44-8

3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3403828
CAS No.: 1177806-44-8
M. Wt: 286.71 g/mol
InChI Key: ZKMBDDOWSPFRHO-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with a chlorobenzyl group attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chlorobenzylamine and anthranilic acid.

  • Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazoline core.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps may be included to ensure the purity and yield of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

  • Substitution: Various nucleophiles (e.g., sodium methoxide, sodium azide) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of quinazoline-2,4-dione derivatives with increased oxidation states.

  • Reduction: Formation of reduced quinazoline derivatives.

  • Substitution: Formation of substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

3-(3-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infections.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(3-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione is compared with other similar compounds, such as:

  • Quinazoline-2,4(1H,3H)-dione: The parent compound without the chlorobenzyl group.

  • 3-(4-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione: A structural isomer with the chlorobenzyl group at a different position.

  • This compound derivatives: Various derivatives with different substituents on the quinazoline core.

These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMBDDOWSPFRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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